molecular formula C13H11BrN4O2 B6626523 6-bromo-N-[(5-methyl-1,3-oxazol-2-yl)methyl]-1H-benzimidazole-4-carboxamide

6-bromo-N-[(5-methyl-1,3-oxazol-2-yl)methyl]-1H-benzimidazole-4-carboxamide

Cat. No.: B6626523
M. Wt: 335.16 g/mol
InChI Key: NRZARUKBXHNQRA-UHFFFAOYSA-N
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Description

6-bromo-N-[(5-methyl-1,3-oxazol-2-yl)methyl]-1H-benzimidazole-4-carboxamide is a synthetic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties. The incorporation of a bromine atom and an oxazole ring into the benzimidazole structure enhances its chemical reactivity and potential biological applications.

Properties

IUPAC Name

6-bromo-N-[(5-methyl-1,3-oxazol-2-yl)methyl]-1H-benzimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN4O2/c1-7-4-15-11(20-7)5-16-13(19)9-2-8(14)3-10-12(9)18-6-17-10/h2-4,6H,5H2,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZARUKBXHNQRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(O1)CNC(=O)C2=C3C(=CC(=C2)Br)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-[(5-methyl-1,3-oxazol-2-yl)methyl]-1H-benzimidazole-4-carboxamide typically involves multiple steps:

    Oxazole Formation: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Amidation: The final step involves the formation of the carboxamide group by reacting the brominated benzimidazole with the oxazole derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and cyclization steps, as well as advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxazole ring or the bromine atom, potentially yielding dehalogenated or reduced oxazole derivatives.

    Substitution: The bromine atom in the benzimidazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

    Oxidized Derivatives: Products with additional oxygen functionalities on the benzimidazole ring.

    Reduced Derivatives: Compounds with reduced oxazole rings or dehalogenated benzimidazole.

    Substituted Derivatives: New compounds with various substituents replacing the bromine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

Mechanism of Action

The mechanism of action of 6-bromo-N-[(5-methyl-1,3-oxazol-2-yl)methyl]-1H-benzimidazole-4-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to DNA, enzymes, and proteins, disrupting their normal function.

    Pathways Involved: It may inhibit key enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]-1H-benzimidazole-4-carboxamide
  • 6-fluoro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]-1H-benzimidazole-4-carboxamide
  • 6-iodo-N-[(5-methyl-1,3-oxazol-2-yl)methyl]-1H-benzimidazole-4-carboxamide

Uniqueness

The presence of the bromine atom in 6-bromo-N-[(5-methyl-1,3-oxazol-2-yl)methyl]-1H-benzimidazole-4-carboxamide enhances its reactivity compared to its chloro, fluoro, and iodo analogs. This makes it a valuable compound for further chemical modifications and potential biological applications.

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